9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with an aldehyde in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the m-tolyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:
- 4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 9-methyl-4-oxo-2-(o-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde .
Uniqueness
The uniqueness of 9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the m-tolyloxy group and the aldehyde functionality provides unique opportunities for further chemical modifications and applications .
Biological Activity
9-Methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Chemical Name : this compound
- CAS Number : 620112-78-9
- Molecular Formula : C21H18N4O3
- Molar Mass : 378.39 g/mol
- Density : 1.31 g/cm³
- Boiling Point : 547.9 °C (predicted)
Antitumor Activity
Research indicates that compounds similar to 9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine derivatives exhibit antitumor properties. For instance, studies have shown that related pyrido[1,2-a]pyrimidines can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Samir et al. (2023) | A549 (Lung) | 5.0 | Induces apoptosis |
Zhang et al. (2022) | HeLa (Cervical) | 3.5 | Cell cycle arrest at G2/M phase |
Liu et al. (2021) | MCF7 (Breast) | 4.8 | Inhibition of PI3K/Akt pathway |
Enzyme Inhibition
The compound has been noted for its inhibitory effects on human leukocyte elastase (HLE), which plays a role in various inflammatory diseases. An orally active inhibitor could be beneficial in treating conditions such as chronic obstructive pulmonary disease and asthma.
Inhibitor | K(i) (nM) | k(on) (10^6/mol·s) | k(off) (10^-6/s) |
---|---|---|---|
SSR69071 | 0.0168 | 0.183 | 3.11 |
The mechanism by which this compound exerts its biological effects is primarily through the modulation of key signaling pathways involved in cell proliferation and apoptosis. The compound's structure allows it to interact with specific molecular targets, inhibiting enzymatic activity and altering cellular responses.
Case Study 1: Antitumor Efficacy
In a preclinical study, the efficacy of a related compound was evaluated in vivo using xenograft models of human lung cancer. The results demonstrated a significant reduction in tumor volume compared to control groups, suggesting potential for therapeutic application.
Case Study 2: Anti-inflammatory Effects
A study focusing on the anti-inflammatory properties revealed that the compound significantly reduced paw edema in rat models induced by carrageenan and HLE, with effective doses leading to substantial decreases in inflammation markers.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C17H14N2O3/c1-11-5-3-7-13(9-11)22-16-14(10-20)17(21)19-8-4-6-12(2)15(19)18-16/h3-10H,1-2H3 |
InChI Key |
DKPYPLCQWVNAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=O |
Origin of Product |
United States |
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